molecular formula C14H15ClN2O3S B2975717 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034256-91-0

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2975717
CAS No.: 2034256-91-0
M. Wt: 326.8
InChI Key: CDBMBKPBMWDNNA-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorothiophene ring, a methoxyethyl group, and a dihydropyridine carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the introduction of the methoxyethyl group and the formation of the dihydropyridine carboxamide structure. Common reagents used in these reactions include chlorinating agents, methoxyethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorothiophene ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)-2-methoxybenzamide
  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-17-7-3-4-9(14(17)19)13(18)16-8-10(20-2)11-5-6-12(15)21-11/h3-7,10H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBMBKPBMWDNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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